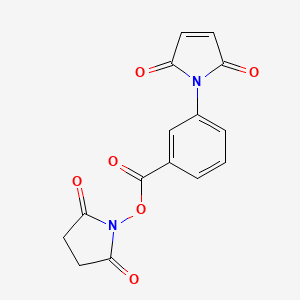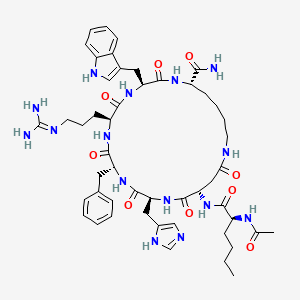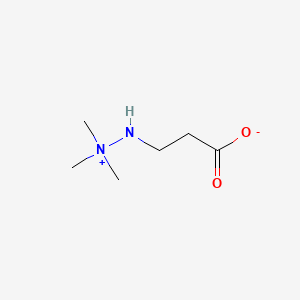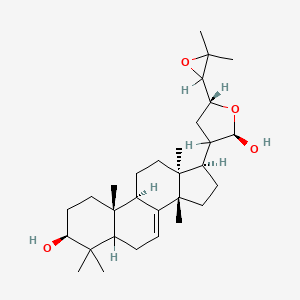
3-Maleimidobenzoyl N-hydroxysuccinimide
Overview
Description
3-Maleimidobenzoyl N-hydroxysuccinimide (MBS) is a heterobifunctional crosslinking reagent that is reactive towards primary amine and sulfhydryl . It is typically coupled initially to molecules containing primary amines by amide bonds buffered at pH 7.0, followed by coupling to compounds containing sulfhydryl by thioether at the same pH . It is useful for the preparation of enzyme immunoconjugates and hapten carrier molecule conjugates .
Synthesis Analysis
The synthesis of MBS involves the reaction of its amino group with the succinimide moiety . This is followed by the reaction of the thiol group on the peptide with the maleimide moiety of the activated carrier .Molecular Structure Analysis
The empirical formula of MBS is C15H10N2O6 . Its molecular weight is 314.25 . The SMILES string representation of its structure is O=C1CCC(N1OC(C2=CC=CC(N3C(C=CC3=O)=O)=C2)=O)=O .Physical and Chemical Properties Analysis
MBS is a crystalline substance with a melting point of 175-177 °C . It is soluble in ethyl acetate or DMF up to 20 mg/mL . It may require the addition of solvent to the coupling buffer to at least 5% to maintain solubility . It should be stored at a temperature of -20°C .Scientific Research Applications
Enzyme Immunoassays
MBNHS has been utilized in enzyme immunoassays, particularly in the coupling of insulin with beta-D-galactosidase. Kitagawa and Aikawa (1976) synthesized a novel coupling reagent using MBNHS, enabling easy conjugation of insulin with beta-D-galactosidase in neutral, aqueous solutions without reducing enzyme activity. This method was effective for detecting insulin levels in enzyme-coupled immunoassays (Kitagawa & Aikawa, 1976).
Crosslinking in Antibody Production
MBNHS plays a role in the cross-reaction of antibodies during the production of anti-peptide antibodies. Edwards et al. (1989) discovered that antibodies produced against maleic anhydride-derivatised groups reacted with MBNHS-derivatised groups, indicating its significance in antibody conjugation processes (Edwards et al., 1989).
Chemical Synthesis and Drug Development
In the realm of chemical synthesis and drug development, MBNHS is used in the formation of hydroxysuccinimide substituted indolin-3-ones. Chen et al. (2021) demonstrated a one-pot cascade reaction involving MBNHS, which resulted in compounds with significant antiproliferative activity in human cancer cell lines (Chen et al., 2021).
Bioconjugation and Protein Studies
MBNHS is instrumental in bioconjugation and protein studies. For instance, Hu and Su (2002) used MBNHS to prepare a bovine serum albumin-bovine hemoglobin conjugate, which is a potential blood substitute. This conjugation resulted in a product with specific oxygen-binding properties (Hu & Su, 2002).
Immunotoxin Development
The reagent is also used in the development of immunotoxins. Myers et al. (1989) utilized MBNHS in creating anti-CD5 ricin immunotoxins, observing that aromatic maleimide crosslinkers like MBNHS significantly improve the yield of these immunotoxins without compromising their potency (Myers et al., 1989).
Mechanism of Action
Target of Action
The primary targets of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester, also known as MBS Crosslinker, are molecules containing primary amines and sulfhydryl groups . These groups are commonly found in proteins and other biological molecules, making MBS a versatile tool in bioconjugation applications .
Mode of Action
MBS is a heterobifunctional crosslinker, meaning it can form covalent bonds with two different types of functional groups . It contains an NHS ester group that reacts with primary amines to form stable amide bonds, and a maleimide group that reacts with sulfhydryl groups to form stable thioether bonds . The reactions typically occur at a pH of 7.0 .
Biochemical Pathways
The biochemical pathways affected by MBS are dependent on the specific molecules it is used to crosslink. As a general crosslinking agent, MBS can potentially affect a wide range of biochemical pathways by modifying the structure and function of target molecules .
Result of Action
The result of MBS action is the formation of covalent crosslinks between molecules containing primary amines and sulfhydryl groups . This can lead to changes in the structure and function of the crosslinked molecules, with potential effects at the molecular and cellular levels .
Action Environment
The action of MBS is influenced by several environmental factors. The pH of the environment is particularly important, as the reactions of MBS with primary amines and sulfhydryl groups typically occur at a pH of 7.0 . Other factors, such as temperature and the presence of other reactive species, may also influence the action, efficacy, and stability of MBS .
Safety and Hazards
MBS is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye damage . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
3-Maleimidobenzoic acid N-hydroxysuccinimide ester plays a crucial role in biochemical reactions by acting as a crosslinker. It is particularly useful for forming enzyme immunoconjugates and hapten-carrier molecule conjugates. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds . This dual reactivity allows 3-Maleimidobenzoic acid N-hydroxysuccinimide ester to interact with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates that are essential for various biochemical assays and applications .
Cellular Effects
3-Maleimidobenzoic acid N-hydroxysuccinimide ester influences various cellular processes by crosslinking proteins and other biomolecules. This crosslinking can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been used to stabilize actin filaments in plant tissue samples, which can impact cellular structure and function . Additionally, by forming stable conjugates with enzymes and antibodies, 3-Maleimidobenzoic acid N-hydroxysuccinimide ester can modulate enzymatic activity and immune responses, thereby influencing cellular behavior .
Molecular Mechanism
The molecular mechanism of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester involves its reactive groups, the NHS ester and maleimide. The NHS ester reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds . These reactions result in the covalent attachment of the compound to target biomolecules, leading to the formation of stable conjugates. This crosslinking can inhibit or activate enzymes, alter protein function, and affect gene expression by stabilizing or modifying the structure of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester can change over time due to its stability and degradation properties. The compound is generally stable when stored at -20°C, but its reactivity can decrease over time if not stored properly . In in vitro studies, the long-term effects of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester on cellular function have been observed, including its ability to preserve the distribution of F-actin in pollen tubes . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester can vary with different dosages in animal models. At lower doses, the compound can effectively crosslink proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and damage to tissues . It is important to carefully optimize the dosage to achieve the desired effects while minimizing any potential negative impacts.
Metabolic Pathways
3-Maleimidobenzoic acid N-hydroxysuccinimide ester is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s NHS ester and maleimide groups allow it to participate in reactions that modify proteins and other biomolecules . These modifications can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, 3-Maleimidobenzoic acid N-hydroxysuccinimide ester is transported and distributed based on its interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions, affecting its availability and reactivity . Proper transport and distribution are essential for the compound to exert its intended effects in biochemical assays and applications.
Subcellular Localization
The subcellular localization of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules . The localization of the compound can influence its activity and function, making it an important consideration in experimental design and analysis.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXVXPPXELIDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207335 | |
| Record name | 3-Maleimidobenzoyl N-hydroxysuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11561 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
58626-38-3 | |
| Record name | m-Maleimidobenzoyl-N-hydroxysuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58626-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Maleimidobenzoyl N-hydroxysuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058626383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 58626-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Maleimidobenzoyl N-hydroxysuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-[[(2,5-dioxopyrrolidinyl)oxy]carbonyl]phenyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














